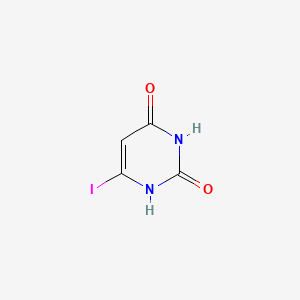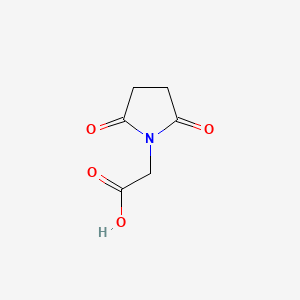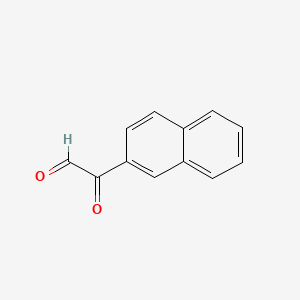![molecular formula C11H7ClN4 B1202119 3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)
3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine is a member of pyridazines and a ring assembly.
Scientific Research Applications
Antiviral Activity
This compound has been used in the synthesis of derivatives that exhibit promising antiviral activity. For instance, certain derivatives have shown significant efficacy against hepatitis-A virus (HAV). This was determined using plaque reduction infectivity assays to measure virus count reduction upon treatment with these compounds (Shamroukh & Ali, 2008).
Biological Properties and Structural Analysis
The derivatives of this compound have shown considerable biological properties, such as anti-tumor and anti-inflammatory activity. Studies involving the synthesis, structural characterization, and theoretical calculations of these derivatives have been conducted to better understand their properties (Sallam et al., 2021).
Anticonvulsant Activity
Some pyridazine derivatives synthesized from chloropyridazines, including this compound, have been evaluated for their anticonvulsant properties. These studies revealed significant anticonvulsant activity in mice (Rubat et al., 1990).
Anti-Diabetic Properties
Derivatives of this compound have been synthesized and evaluated for their potential as anti-diabetic medications. This includes testing their inhibition potential of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in the regulation of insulin secretion (Bindu et al., 2019).
Antimicrobial Activity
Synthesized derivatives have been evaluated for their antituberculostatic, antifungal, and antibacterial activities. These studies aim to explore the potential of these compounds in treating microbial infections (Islam & Siddiqui, 2010).
Cytotoxicity Studies
Research has been conducted to evaluate the cytotoxicity of various derivatives of this compound against different cancer cell lines. These studies help in understanding the potential of these compounds as cytotoxic agents (Mamta et al., 2019).
properties
Product Name |
3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
|---|---|
Molecular Formula |
C11H7ClN4 |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
3-chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C11H7ClN4/c12-11-14-13-10-7-6-9(15-16(10)11)8-4-2-1-3-5-8/h1-7H |
InChI Key |
IWCCSYIXLLUUAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3Cl)C=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



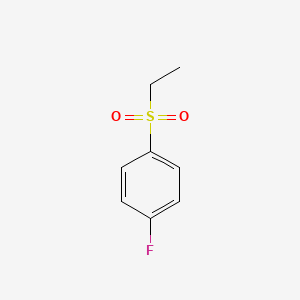
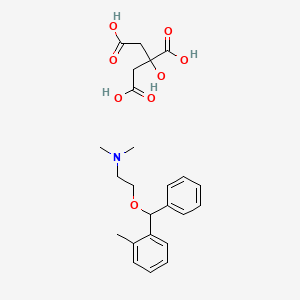

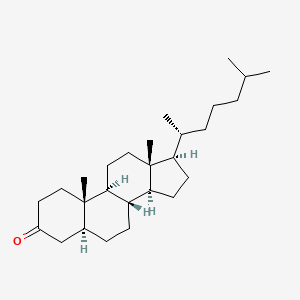
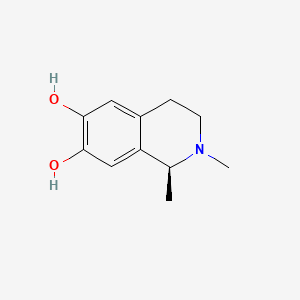
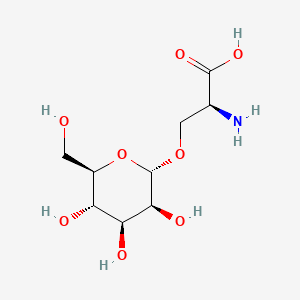
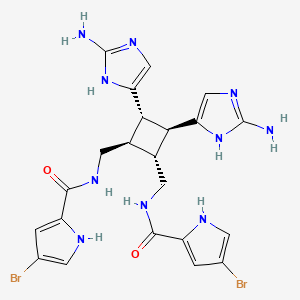
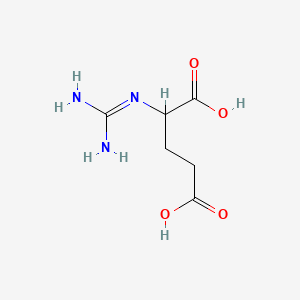
![4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1202049.png)
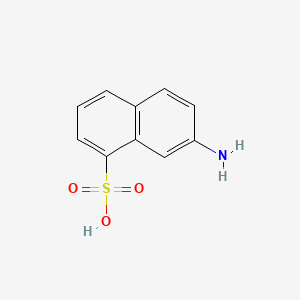
![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)
